molecular formula C10H11NO B11917839 1-Methyl-1,8a-dihydroquinolin-8(2H)-one CAS No. 114312-17-3

1-Methyl-1,8a-dihydroquinolin-8(2H)-one

Cat. No.: B11917839
CAS No.: 114312-17-3
M. Wt: 161.20 g/mol
InChI Key: VNDVRNWKVUWPDE-UHFFFAOYSA-N
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Description

1-Methyl-1,8a-dihydroquinolin-8(2H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 1-position and a dihydroquinolinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Reduction Reactions: Quinoline derivatives can be reduced using hydrogenation or metal hydrides to obtain the dihydroquinolinone structure.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processes: Utilizing large-scale reactors for the cyclization and reduction steps.

    Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,8a-dihydroquinolin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Further reduction to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions at the quinoline core using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1-Methyl-1,8a-dihydroquinolin-8(2H)-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one involves:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    1-Methylquinoline: Lacks the dihydroquinolinone structure.

    1,2,3,4-Tetrahydroquinoline: Fully reduced form of quinoline.

Uniqueness

1-Methyl-1,8a-dihydroquinolin-8(2H)-one is unique due to its specific substitution pattern and partial reduction, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

114312-17-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-methyl-2,8a-dihydroquinolin-8-one

InChI

InChI=1S/C10H11NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2-6,10H,7H2,1H3

InChI Key

VNDVRNWKVUWPDE-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC2=CC=CC(=O)C21

Origin of Product

United States

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